Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly interesting due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and elimination steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 6-oxo-2,3-dihydro-1H-indole-2-carboxylate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Lacks the hydroxyl group at the C-6 position.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Has a hydroxyl group at the C-5 position and a methyl group at the C-2 position.
Uniqueness
Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is unique due to the presence of the hydroxyl group at the C-6 position, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in certain applications compared to other similar compounds .
Biological Activity
Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C11H13N1O3 and a molecular weight of approximately 207.23 g/mol. Its structure features a hydroxyl group at the C-6 position of the indole ring, which is crucial for its biological activity. The compound is classified as an ester derived from indole, and its unique functional groups contribute to its reactivity and interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth and inflammation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Regulation : The hydroxyl group may play a role in modulating oxidative stress within cells, contributing to its anticancer and anti-inflammatory effects .
Synthesis Methods
The synthesis of this compound typically follows the Fischer indole synthesis method. This involves:
- Formation of Indole Derivatives : Starting materials undergo cyclization to form the indole core.
- Hydroxylation : Introduction of the hydroxyl group at the C-6 position is achieved through specific reagents or conditions.
- Esterification : The final step involves esterification to yield this compound.
Recent advancements include the use of continuous flow reactors and green chemistry approaches to enhance yield and sustainability during synthesis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl indole-2-carboxylate | Lacks the hydroxyl group at C-6 | Simpler structure; less reactive due to absence of hydroxyl |
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | Hydroxyl group at C-5; methyl group at C-2 | Different positioning affects reactivity |
Mthis compound | Similar hydroxyl position; differs in methyl substitution | Alters solubility and reactivity due to methyl group |
This table highlights how the placement of functional groups affects both reactivity and biological activity among related compounds.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound:
- Cytotoxicity Testing : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 and MCF7. The compound's IC50 values indicate a promising therapeutic index compared to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity Assessment : While direct studies on this compound are sparse, related indoles have shown effectiveness against pathogens such as E. coli and S. aureus, suggesting potential for ethyl 6-hydroxy derivatives in antimicrobial applications .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-4,6,10,12-13H,2,5H2,1H3 |
InChI Key |
RNAQYRJKUZFKAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2)O |
Origin of Product |
United States |
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